Methyl potassium oxalate

概要

説明

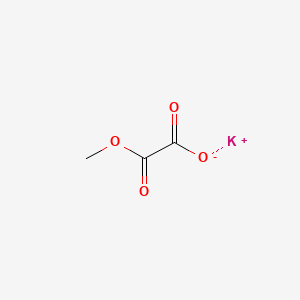

Methyl potassium oxalate: is an organic compound with the chemical formula C3H3KO4 It is a potassium salt of methyl oxalate, where the oxalate ion is bonded to a methyl group and a potassium ion

準備方法

Synthetic Routes and Reaction Conditions: Methyl potassium oxalate can be synthesized through the reaction of methyl oxalate with potassium hydroxide . The reaction typically occurs in an aqueous medium, where methyl oxalate is dissolved in water and potassium hydroxide is added slowly with stirring. The reaction is exothermic and should be carried out at a controlled temperature, usually around 0–5°C, to prevent decomposition of the product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and continuous stirring. The reaction mixture is maintained at a low temperature using cooling systems. After the reaction is complete, the product is isolated by filtration and purified through recrystallization. The use of non-toxic solvents like tetrahydrofuran (THF) or acetonitrile can enhance the yield and purity of the product .

化学反応の分析

Types of Reactions: Methyl potassium oxalate undergoes various chemical reactions, including:

Reduction: It can be reduced to form simpler organic compounds, although this is less common.

Substitution: It can participate in nucleophilic substitution reactions where the oxalate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Substitution: Various nucleophiles under mild conditions.

Major Products Formed:

Oxidation: Carbon dioxide and water.

Substitution: Depending on the nucleophile, different organic compounds can be formed.

科学的研究の応用

Methyl potassium oxalate has several applications in scientific research:

作用機序

The mechanism of action of methyl potassium oxalate involves its ability to chelate metal ions. The oxalate ion can form stable complexes with various metal ions, which is useful in both biological and industrial processes. In biological systems, it can affect calcium homeostasis and other metabolic pathways .

類似化合物との比較

Potassium oxalate: Similar in structure but lacks the methyl group.

Methyl sodium oxalate: Similar but with sodium instead of potassium.

Ethyl potassium oxalate: Similar but with an ethyl group instead of a methyl group.

Uniqueness: Methyl potassium oxalate is unique due to the presence of both a methyl group and a potassium ion, which gives it distinct chemical properties and reactivity compared to other oxalates .

生物活性

Methyl potassium oxalate (C₃H₃KO₄) is a potassium salt of oxalic acid, known for its applications in various fields, including biochemistry and agriculture. This compound exhibits notable biological activities, particularly in relation to its effects on renal function and its role in calcium oxalate (CaOx) crystallization, which is significant in the context of kidney stone formation.

This compound is a white crystalline powder, soluble in water, and characterized by its oxalate group, which is implicated in various biochemical processes. The compound's structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with renal systems and its influence on calcium metabolism. Research indicates that oxalate compounds can promote kidney stone formation through mechanisms involving oxidative stress and inflammation.

1. Oxalate-Induced Renal Injury

Studies have shown that high concentrations of oxalates, including this compound, can lead to oxidative stress in renal tubular cells. This oxidative stress is a key factor in the pathogenesis of nephrolithiasis (kidney stones). For instance, research highlights the role of resveratrol in mitigating oxidative damage induced by oxalates through autophagy mechanisms .

Table 1: Summary of Studies on Oxalate-Induced Renal Injury

2. Calcium Oxalate Crystallization

This compound plays a crucial role in the crystallization process of calcium oxalate, a common constituent of kidney stones. The presence of this compound can enhance the nucleation and growth of CaOx crystals, contributing to stone formation.

Table 2: Factors Influencing Calcium Oxalate Crystallization

Case Studies

Several case studies illustrate the impact of this compound on human health, particularly concerning kidney stone formation:

- Case Study 1 : A clinical trial involving patients with primary hyperoxaluria showed that treatment with oxalate-degrading bacteria resulted in a significant reduction in urinary oxalate levels, suggesting a potential therapeutic avenue for managing conditions related to high oxalate levels .

- Case Study 2 : Research on dietary interventions indicated that increased intake of probiotics capable of degrading oxalates could lower the risk of kidney stones by modifying gut microbiota composition .

特性

IUPAC Name |

potassium;2-methoxy-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4.K/c1-7-3(6)2(4)5;/h1H3,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNHYWHFXPPTJJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3KO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。